1-Butyl-3-methylimidazolium nitrate
CAS No.: 179075-88-8
Cat. No.: VC20915215
Molecular Formula: C8H15N3O3
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179075-88-8 |
|---|---|
| Molecular Formula | C8H15N3O3 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-butyl-3-methylimidazol-3-ium;nitrate |
| Standard InChI | InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 |
| Standard InChI Key | WPHIMOZSRUCGGU-UHFFFAOYSA-N |
| SMILES | CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
| Canonical SMILES | CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Introduction
Chemical Identity and Fundamental Properties
1-Butyl-3-methylimidazolium nitrate consists of a 1-butyl-3-methylimidazolium cation paired with a nitrate anion. This ionic liquid belongs to the broader family of imidazolium-based ionic compounds that have gained prominence in recent decades due to their distinctive properties and versatile applications.
Basic Identification Data
The compound possesses several identifiers and fundamental properties as outlined in Table 1:
Table 1: Basic Identification Data of 1-Butyl-3-methylimidazolium nitrate
Physical and Chemical Properties
1-Butyl-3-methylimidazolium nitrate exhibits distinctive physical properties that make it suitable for specific applications. Its melting point just above room temperature classifies it as a relatively low-melting ionic liquid, enhancing its practical utility in numerous chemical processes.
Physical Properties
The compound's key physical properties are summarized in Table 2:
Table 2: Physical Properties of 1-Butyl-3-methylimidazolium nitrate
Chemical Properties
The chemical behavior of 1-Butyl-3-methylimidazolium nitrate is characterized by the properties of both its constituent ions. The imidazolium cation demonstrates Lewis base properties, while the nitrate anion exhibits Lewis acid characteristics . This combination creates a compound with interesting acid-base behavior that proves useful in various chemical applications.
The compound shows exceptional thermal and chemical stability, attributed to the strong ionic interactions between the imidazolium cation and nitrate anion. Additionally, it exhibits low volatility, making it suitable for applications requiring minimal evaporation . These properties make 1-Butyl-3-methylimidazolium nitrate an environmentally friendlier alternative to conventional volatile organic solvents in many chemical processes.
Structural Characteristics and Analysis
Research into the structural properties of 1-Butyl-3-methylimidazolium nitrate has revealed fascinating insights into its behavior at different temperatures and phases.
Crystal Structure Analysis
Crystal structure studies have identified two polymorphic forms of 1-Butyl-3-methylimidazolium nitrate. The form observed at lower temperatures (100K and 200K, designated as Ia and Ib) crystallizes in the P-1 space group and contains two independent imidazolium cations and nitrate anions in the unit cell .
At 100K, the butyl chain of one cation adopts a TT (trans-trans) conformation while the other adopts a G'G' (gauche-gauche) conformation. When the temperature increases to 200K, the G'G' chain becomes disordered with approximately 12% of the GT conformation present . These conformational changes demonstrate the compound's structural flexibility, which may contribute to its performance in various applications.
A different polymorph (Form II) appears at 273K, also crystallizing in the P-1 space group but displaying significant disorder in the butyl chains with a mixture of G'T, G'G', and GT conformers . This temperature-dependent polymorphism provides valuable insights into the compound's behavior across different thermal conditions.
Molecular Interactions
Hydrogen bond interactions exist between the cation C-H groups and oxygen atoms of the nitrate ions. Significant lengthening has been observed for three of the six close contacts upon conversion to the higher-temperature form, along with the formation of one new contact . These interactions play a crucial role in determining the physical properties and phase behavior of the compound.
Raman spectroscopic analyses conducted on samples between 100K and 350K show changes in band frequencies and intensities consistent with conversion between different butyl chain conformations . This spectroscopic evidence further supports the structural transitions identified through crystallographic studies.
Synthesis Methods
Several methods have been developed for synthesizing 1-Butyl-3-methylimidazolium nitrate, each with specific advantages depending on the intended purity and scale of production.
Metathesis Reaction with Silver Nitrate
One established method involves a metathesis reaction between 1-Butyl-3-methylimidazolium chloride (BMImCl) and silver nitrate:
BMImCl (17.4 g, 0.1 mol) is dissolved in distilled water (60 mL), then AgNO₃ (16.9 g, 0.1 mol) is added. After stirring at 60°C for 1 hour, the mixture is filtered under reduced pressure, and the filtrate is concentrated by rotary evaporation. The resulting light yellow oil is dried at 70°C in air, yielding 1-Butyl-3-methylimidazolium nitrate with approximately 96% yield (19.3 g) .
Direct Synthesis from 1-Butylimidazole
Another method involves the direct reaction of 1-butylimidazole with ammonium nitrate:
1-Butylimidazole (1.82 mmol, 0.24 mL) and ammonium nitrate (2.18 mmol, 174 mg) are mixed with trimethyl orthoformate (9.1 mmol, 1 mL). The reaction mixture is heated at elevated temperature, followed by appropriate workup procedures to isolate the pure product .
These synthetic approaches provide different options for researchers and manufacturers to produce 1-Butyl-3-methylimidazolium nitrate at various scales with high purity.
Applications
1-Butyl-3-methylimidazolium nitrate has demonstrated utility across multiple scientific and industrial domains due to its unique properties.
Solvent Applications
The compound serves effectively as a solvent for various reactions, including:
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Condensation reactions
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Nucleophilic substitution reactions
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Oxidation reactions
Its low volatility, thermal stability, and ability to dissolve both polar and non-polar substances make it an excellent green alternative to conventional organic solvents.
Catalytic Applications
In catalysis, 1-Butyl-3-methylimidazolium nitrate facilitates:
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Ester hydrolysis
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Polymer synthesis
The unique Lewis acid-base properties of the ionic liquid enable it to participate actively in catalytic processes, often enhancing reaction rates and selectivity.
Electrochemical Applications
The compound functions as an effective electrolyte for the electrochemical oxidation of organic compounds . Its good ionic conductivity and wide electrochemical window make it suitable for various electrochemical applications, including potential use in energy storage devices.
Materials Synthesis
One particularly notable application is in nanomaterial synthesis. Research has demonstrated the utility of 1-Butyl-3-methylimidazolium nitrate in synthesizing monodisperse copper nanoparticles from copper flakes . The ionic liquid promotes rapid preparation of nanoparticles in a relatively short time compared to other ionic liquids.
The interaction between the free NO₃⁻ of 1-Butyl-3-methylimidazolium nitrate and the copper metal surface causes the flakes to dissociate in the ionic liquid, forming nanoparticles . This method provides a green approach to nanomaterial synthesis with potential applications in catalysis, electronics, and medicine.
Theoretical Studies and Modeling
Significant research has been conducted on modeling and understanding the theoretical aspects of 1-Butyl-3-methylimidazolium nitrate's behavior.
Molecular Dynamics Simulations
A united-atom model of 1-Butyl-3-methylimidazolium nitrate has been developed within the framework of the GROMOS96 43A1 force field . These simulations allow for prediction of equilibrium properties in the 298-363K temperature range, which can be validated against experimental data such as density, self-diffusion, shear viscosity, and isothermal compressibility.
The simulations also provide insights into ionic radial/spatial distributions, π interactions, gauche/trans populations of the butyl tail, and enthalpies of vaporization . Such theoretical models enhance understanding of the compound's behavior under various conditions and guide experimental work.
Interaction Studies
Research has explored the interactions of 1-Butyl-3-methylimidazolium nitrate with various alcohols, including 1-pentanol, 1-hexanol, and 1-heptanol, using COSMO-RS modeling and structure factor analysis . These studies provide detailed information about the solvation behavior and molecular interactions of the ionic liquid with different solutes.
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